molecular formula C22H27N3O2 B244783 2-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]propanamide

2-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]propanamide

Cat. No.: B244783
M. Wt: 365.5 g/mol
InChI Key: ZPKAGFWJGNBQHU-UHFFFAOYSA-N
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Description

2-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a common motif in medicinal chemistry, and a benzoyl group, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong acids or bases and elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]propanamide involves its interaction with specific molecular targets. For example, it may act as an acetylcholinesterase inhibitor, which can enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine . This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]propanamide apart is its unique combination of a piperazine ring and a benzoyl group, which confer distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor also highlights its therapeutic relevance.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

2-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]propanamide

InChI

InChI=1S/C22H27N3O2/c1-16(2)21(26)23-19-8-10-20(11-9-19)24-12-14-25(15-13-24)22(27)18-6-4-17(3)5-7-18/h4-11,16H,12-15H2,1-3H3,(H,23,26)

InChI Key

ZPKAGFWJGNBQHU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C)C

Origin of Product

United States

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